molecular formula C4H6ClF2NO2 B14859329 (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride

(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride

Cat. No.: B14859329
M. Wt: 173.54 g/mol
InChI Key: RXXBANRZJVUSMC-DFWYDOINSA-N
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Description

(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride is a unique compound characterized by its cyclopropane ring structure with an amino group and two fluorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions, followed by purification processes such as crystallization or chromatography to obtain the pure hydrochloride salt. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-aminocyclopropanecarboxylic acid
  • 1-amino-2-fluorocyclopropanecarboxylic acid
  • 1-amino-2,2-dichlorocyclopropanecarboxylic acid

Uniqueness

What sets (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride apart is its unique combination of an amino group and two fluorine atoms on the cyclopropane ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H6ClF2NO2

Molecular Weight

173.54 g/mol

IUPAC Name

(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H/t3-;/m0./s1

InChI Key

RXXBANRZJVUSMC-DFWYDOINSA-N

Isomeric SMILES

C1[C@@](C1(F)F)(C(=O)O)N.Cl

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N.Cl

Origin of Product

United States

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